4-(Fluoroethynyl)phenol
Description
Contextualizing Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated aromatic compounds, often called fluoroarenes, are organic molecules containing one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. Current time information in Bangalore, IN. As the most electronegative element, fluorine's presence can enhance critical attributes such as lipophilicity, metabolic stability, and bioavailability. Current time information in Bangalore, IN. This has made fluoroarenes indispensable in several areas of contemporary research.
In the pharmaceutical industry, the strategic placement of fluorine atoms is a common method for improving the efficacy and safety of drug candidates. Current time information in Bangalore, IN. Well-known examples include antibiotics like the fluoroquinolones and anticancer agents such as 5-fluorouracil. Current time information in Bangalore, IN. Up to a quarter of all pharmaceuticals on the market contain at least one fluorine atom. guidechem.com Similarly, the agrochemical sector utilizes fluorinated compounds in a significant portion of its products, including herbicides, insecticides, and fungicides. guidechem.comnih.gov
Beyond life sciences, fluorinated aromatics are crucial in materials science. They are used to create advanced polymers with superior thermal stability and chemical resistance, such as polytetrafluoroethylene (PTFE). Current time information in Bangalore, IN. Furthermore, their unique electronic properties are harnessed in the development of materials for organic light-emitting diodes (OLEDs). Current time information in Bangalore, IN. The development of new synthetic methods to create molecules with multiple carbon-fluorine bonds remains an active area of research, aiming to produce novel materials and therapeutic agents. nih.govrsc.org
Significance of Phenolic and Acetylenic Functionalities in Molecular Design
The molecular architecture of 4-(Fluoroethynyl)phenol is further defined by its phenolic and acetylenic groups, both of which are of fundamental importance in molecular design.
The phenolic group , consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a cornerstone of natural product chemistry and medicinal chemistry. Phenolic compounds are ubiquitous in plants and are recognized for their potent antioxidant properties, which help protect against oxidative stress. This antioxidant capacity is largely dependent on the number and position of the hydroxyl groups on the aromatic ring. In drug design, the phenolic moiety can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. This functionality is present in a wide array of therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.
The acetylenic group (–C≡C–), or alkyne, offers a unique combination of structural rigidity and reactivity. Its linear geometry makes it an excellent and sterically unobtrusive linker or spacer to connect different pharmacophores in a drug molecule. This rigid moiety is a key structural element in many natural products and synthetic receptors designed for molecular recognition. In medicinal chemistry, the ethynyl (B1212043) group is considered a privileged structure for targeting a range of proteins. Furthermore, terminal alkynes are versatile building blocks in organic synthesis, participating in powerful transformations like cross-coupling and cycloaddition reactions to construct complex molecules. The unique electronic and optical properties of conjugated systems containing acetylene (B1199291) units have also spurred research into new materials.
Overview of Research Directions for Substituted Phenols and Fluoroarenes
Current research into substituted phenols and fluoroarenes is focused on expanding their synthetic accessibility and discovering novel applications.
For substituted phenols , a primary research area involves understanding how different substituents on the aromatic ring influence reactivity. Studies have shown that electron-donating groups (e.g., -CH₃, -OCH₃) enhance the electron density of the ring, increasing its reactivity, while electron-withdrawing groups (e.g., -COOH) decrease it. This knowledge is critical for designing new catalysts and synthetic pathways. Research also continues into the biological activities of various substituted phenols, exploring their potential as therapeutic agents and understanding their environmental impact.
In the field of fluoroarenes , a major thrust is the development of novel fluorination methods that are milder, more efficient, and less expensive than current strategies. rsc.org This includes transition metal-catalyzed reactions, the use of electrochemical-flow conditions, and organic photoredox catalysis to functionalize even unactivated fluoroarenes. rsc.org A significant application driving this research is the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The development of methods for the ¹⁸F-deoxyfluorination of phenols to create these imaging agents is a particularly active area of investigation.
Data and Properties
While detailed experimental data for this compound is not widely available in public literature, its basic molecular properties can be identified.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 919790-48-0 nih.gov |
| Molecular Formula | C₈H₅FO nih.gov |
| Molecular Weight | 136.12 g/mol nih.gov |
The properties of a molecule like this compound are derived from its constituent functional groups. The table below summarizes the general characteristics these groups impart.
Table 2: General Contribution of Functional Groups to Molecular Properties
| Functional Group | Typical Properties and Research Interest |
|---|---|
| Fluorine (on an aromatic ring) | Increases metabolic stability, enhances lipophilicity, modulates electronic properties, key for pharmaceuticals and materials. Current time information in Bangalore, IN. |
| Phenol (B47542) (-OH on a ring) | Acts as a hydrogen bond donor, possesses antioxidant capabilities, serves as a synthetic handle for further reactions. |
| Alkyne (-C≡C-H) | Provides structural rigidity (linear geometry), acts as a reactive center for coupling reactions (e.g., Sonogashira), used in "click chemistry". |
Structure
2D Structure
3D Structure
Properties
CAS No. |
919790-48-0 |
|---|---|
Molecular Formula |
C8H5FO |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
4-(2-fluoroethynyl)phenol |
InChI |
InChI=1S/C8H5FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |
InChI Key |
IJVPSQWLTZSWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Governing 4 Fluoroethynyl Phenol Transformations
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) on Fluoroethynyl-Substituted Arenes
The traditional view of nucleophilic aromatic substitution (SNAr) necessitates the presence of potent electron-withdrawing groups, typically nitro groups, positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govnih.govacs.org However, recent studies have expanded the scope of SNAr to include less activated and even electron-rich aryl fluorides, often through alternative mechanistic pathways. nih.govnih.govacs.orgresearchgate.net Fluoroethynyl-substituted arenes, such as derivatives of 4-(fluoroethynyl)phenol, have been instrumental in probing these novel mechanisms.
Recent advancements have led to the development of concerted SNAr (cSNA) reactions, which bypass the traditional stepwise addition-elimination mechanism by proceeding through a single transition state. nih.govnih.govacs.orgstrath.ac.uk This pathway is particularly significant as it allows for the substitution of electron-rich and electron-neutral aryl fluorides, which are generally unreactive under classical SNAr conditions. nih.govnih.govacs.org
A key breakthrough in this area is the use of organic superbases, such as the phosphazene base t-Bu-P4, to catalyze these transformations. nih.govnih.govacs.org The catalytic cycle, as proposed, involves a dual activation strategy. The superbase deprotonates the incoming nucleophile, increasing its reactivity, and simultaneously interacts with the aryl fluoride (B91410), facilitating the displacement of the fluoride ion. nih.govnih.govacs.org This catalytic approach avoids the need for stoichiometric amounts of strong bases and is compatible with a wide range of functional groups and diverse nucleophiles. nih.govnih.govacs.org The reactions proceed efficiently for aryl fluorides regardless of their electronic properties, demonstrating the power of this catalytic system for late-stage functionalization of complex molecules. nih.govnih.govacs.org
Proposed Catalytic Cycle for Superbase-Catalyzed cSNAr Step | Description --- | ---
Deprotonation | The t-Bu-P4 superbase deprotonates the nucleophile (e.g., an alcohol or amine) to form a highly reactive anionic intermediate. acs.org
Concerted Substitution | The anionic nucleophile attacks the aryl fluoride in a concerted fashion, leading to the formation of the product and the release of a fluoride ion. The entire process occurs in a single transition state. nih.govnih.govacs.org
Catalyst Regeneration | The protonated superbase reacts with the displaced fluoride ion, regenerating the active t-Bu-P4 catalyst and forming HF, which is sequestered by molecular sieves. acs.org
The ethynyl (B1212043) group, and its derivatives, play a previously underappreciated role in activating aryl fluorides toward nucleophilic aromatic substitution. acs.org Contrary to being a simple hydrocarbon appendage, the alkyne functions as an effective electron-withdrawing group (EWG) that can promote SNAr reactions. acs.org This activation is crucial for substrates that lack traditional activating groups like nitro functions.
Research has demonstrated that fluoroarenes bearing one or two ethynyl groups undergo high-yielding substitution reactions with a variety of oxygen and arylamine nucleophiles. acs.org The synthetic utility of this acetylene-activated SNAr is broad, providing a valuable method for constructing complex molecular architectures from readily available fluoroarenes. acs.org This finding redefines the role of acetylenes in organic synthesis, highlighting their capacity to facilitate reactions beyond their typical participation in coupling and cycloaddition chemistry. acs.org
To quantify the activating effect of the ethynyl substituent, kinetic studies and Hammett analyses have been employed. acs.org The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ). wikipedia.orgdalalinstitute.com
By measuring the reaction rates for the substitution of various 4-(fluoroethynyl)benzenes with a standard nucleophile like p-cresol, researchers have determined the Hammett substituent constants (σ) for terminal and substituted ethynyl groups. acs.org A positive ρ value for these reactions indicates that the reaction is accelerated by electron-withdrawing substituents, confirming that the ethynyl group facilitates the SNAr reaction by stabilizing negative charge in the transition state. youtube.com These studies provide quantitative evidence for the role of the alkyne as an activating group in this context. acs.org
| Substituent (X) on 4-Fluoro-1-X-benzene | Reaction Type | Observation | Mechanistic Implication |
| -H | SNAr with p-cresol | Slow or no reaction | Benzene (B151609) ring is not sufficiently electron-deficient. |
| -NO₂ | SNAr with p-cresol | Fast reaction | The nitro group is a strong EWG, stabilizing the Meisenheimer intermediate. |
| -C≡CH | SNAr with p-cresol | Moderate reaction rate | The terminal ethynyl group acts as an electron-withdrawing group, activating the ring for SNAr. acs.org |
| -C≡CSi(CH₃)₃ | SNAr with p-cresol | Rate is influenced by the electronic nature of the silyl (B83357) group. | Allows for fine-tuning of reactivity and provides data for Hammett analysis. acs.org |
Electrophilic Aromatic Substitution Patterns in this compound Scaffolds
In electrophilic aromatic substitution, the regioselectivity is governed by the ability of substituents to stabilize the cationic Wheland intermediate (arenium ion) that forms upon attack by the electrophile. lkouniv.ac.inlibretexts.org Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, where the positive charge can be effectively delocalized onto the substituent itself. quora.combyjus.comstackexchange.com
The fluoroethynyl group is an electron-withdrawing group due to the electronegativity of the fluorine atom and the sp-hybridized carbons. Electron-withdrawing groups are typically deactivating and, if they lack a lone pair for resonance donation, act as meta-directors. libretexts.orgmasterorganicchemistry.com Therefore, the fluoroethynyl group on its own would be expected to direct incoming electrophiles to the meta position relative to itself.
However, in this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates the regioselectivity. byjus.comlibretexts.org The hydroxyl group strongly activates the positions ortho to it (C2 and C6) through resonance donation of its lone pair electrons, which stabilizes the corresponding arenium ion intermediates. quora.comstackexchange.com The fluoroethynyl group is located at the para position (C4) relative to the hydroxyl group. Consequently, electrophilic attack will be directed to the positions that are ortho to the strongly activating hydroxyl group.
The hydroxyl group of a phenol (B47542) is one of the most strongly activating substituents in electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org It enriches the electron density of the aromatic ring, particularly at the ortho and para positions, through a powerful +R (resonance) effect that outweighs its -I (inductive) electron-withdrawing effect. quora.comstackexchange.com This high degree of activation means that reactions like halogenation can often proceed even without a Lewis acid catalyst. lkouniv.ac.inbyjus.com
The reactivity can be further enhanced by converting the phenol to its conjugate base, the phenoxide ion (-O⁻), by treatment with a base like sodium hydroxide (B78521). byjus.com The phenoxide group is an even more powerful activator than the neutral hydroxyl group, enabling reactions with weak electrophiles, such as carbon dioxide in the Kolbe-Schmitt reaction. byjus.com This increased reactivity is due to the greater ability of the negatively charged oxygen to donate electron density to the ring. byjus.com
In the context of this compound, while the fluoroethynyl group is deactivating, the supreme activating power of the hydroxyl (or phenoxide) group ensures that the ring remains highly susceptible to electrophilic attack at the positions ortho to the oxygen functionality. quora.combyjus.comlibretexts.org
Transformations Involving the Ethynyl Moiety
The ethynyl group (—C≡CH) is a highly versatile functional group that imparts unique reactivity to the this compound molecule. Its electron-rich triple bond is a key site for various chemical transformations, including additions and oxidative modifications.
Cycloaddition Reactions with the Ethynyl Group
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds in a single step. libretexts.org In these reactions, two unsaturated molecules react to form a cyclic adduct, where two π-bonds are converted into two new σ-bonds. libretexts.org The ethynyl group of this compound can act as a "dienophile" or a "dipolarophile" in such reactions due to its π-system.
One of the most well-known cycloadditions is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgsinica.edu.tw The alkyne in this compound can serve as the dienophile, reacting with a diene to yield a substituted cyclohexadiene derivative. The reaction mechanism is concerted, meaning it occurs in a single transition state, which allows for a high degree of stereochemical control. libretexts.org
Another significant class of cycloadditions is the 1,3-dipolar cycloaddition. These reactions involve a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. sinica.edu.tw The ethynyl group of this compound can react with various 1,3-dipoles, such as azides to form triazoles or nitrile oxides to form isoxazoles.
The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. sinica.edu.twlibretexts.org The energy and symmetry of these orbitals determine whether the reaction is favorable under thermal or photochemical conditions. libretexts.org
Table 1: Potential Cycloaddition Reactions Involving the Ethynyl Moiety
| Reaction Type | Reactant Partner (Example) | Resulting Ring System |
| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Cyclohexadiene |
| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene |
| 1,3-Dipolar Cycloaddition | Azide (e.g., Phenylazide) | 1,2,3-Triazole |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazoline |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |
Oxidative Transformations of the Ethynyl Moiety
The triple bond of the ethynyl group is susceptible to oxidative cleavage under various conditions. This transformation can be a route to synthesizing different functional groups, most notably carboxylic acids. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, and subsequent workup can lead to the formation of a carboxylic acid at the position of the former alkyne.
In the context of this compound, such an oxidative transformation would convert the fluoroethynyl group into a carboxylic acid group, yielding 4-hydroxy-fluorobenzoic acid derivatives. The specific products can depend on the reaction conditions and the oxidizing agents used. These oxidative pathways are significant in the metabolic degradation of similar compounds and for the synthesis of derivatives with different electronic and biological properties. Research on the oxidative cycloaddition of phenols with olefins to form dihydrobenzofuran cores is an active area, highlighting the importance of oxidative pathways in phenol chemistry. sioc-journal.cn
Radical Reaction Pathways of Fluoroethynylphenols
Phenolic compounds are well-known for their ability to participate in radical reactions, particularly as antioxidants, by scavenging reactive free radicals. researchgate.net The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.netresearchgate.net These pathways are not mutually exclusive and can occur in parallel, with the dominant mechanism often depending on the reaction conditions, solvent polarity, and the structure of the antioxidant. nih.govmdpi.com
Hydrogen Atom Transfer (HAT) Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single kinetic step from the phenolic hydroxyl group to a radical species. mdpi.comnih.gov This reaction neutralizes the radical and generates a new, more stable phenoxyl radical. mdpi.com
ArOH + R• → ArO• + RH
The efficiency of a phenolic compound as a HAT donor is primarily determined by the bond dissociation enthalpy (BDE) of its phenolic O-H bond. researchgate.netresearchgate.net A lower BDE indicates a weaker O-H bond, which facilitates easier hydrogen atom donation and thus higher antioxidant activity. researchgate.net The resulting phenoxyl radical (ArO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which prevents it from initiating further oxidative chain reactions. mdpi.com It is well-established that O-H bonds undergo HAT more rapidly than C-H bonds of similar strength. nih.gov
Theoretical and Computational Chemistry Investigations of 4 Fluoroethynyl Phenol Systems
Computational Modeling of Reaction Mechanisms and Transition States
Solvation Effects in Reaction Dynamics Modeling
The study of chemical reactions in solution is fundamental, as most chemical and nearly all biochemical processes occur in a solvent. kuleuven.be The influence of the solvent on reaction rates and mechanisms, known as solvation effects, can be profound and is a critical area of computational investigation. chemrxiv.orgnih.gov For a molecule like 4-(Fluoroethynyl)phenol, understanding how the surrounding solvent molecules affect its reactivity is crucial for predicting its behavior in various environments.
Computational chemists employ several methods to model solvation effects in reaction dynamics. These can be broadly categorized into implicit and explicit solvent models.
Implicit Solvation Models: These models, often called continuum models, treat the solvent as a continuous medium with a defined dielectric constant. This approach simplifies the system by averaging the effects of the solvent, which is particularly effective for capturing electrostatic interactions, including hydrogen bonding. chemrxiv.org While this method reduces computational cost, it may not capture specific, highly localized interactions between the solute and individual solvent molecules.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed, atomistic description of solute-solvent interactions. While computationally intensive, this method is necessary for understanding phenomena where the specific orientation and dynamics of solvent molecules are critical. kuleuven.be
The choice of model depends on the specific research question. For reactions involving significant changes in the solute's shape or charge distribution, the solvent's ability to reorganize plays a key role. The timescale of solvent reorganization is typically on the order of picoseconds, which can be slower than the chemical event itself (often hundreds of femtoseconds). kuleuven.be This mismatch means that the reaction may proceed in a non-equilibrium solvation environment, a factor that can be critical for accurately modeling the reaction dynamics. kuleuven.bepsu.edu For phenolic compounds, the rates of reactions like hydrogen atom abstraction are heavily influenced by the hydrogen-bond-accepting and anion-solvating properties of the solvent. nih.gov
Prediction of Spectroscopic Parameters from First Principles
First-principles, or ab initio, calculations allow for the prediction of spectroscopic properties directly from quantum mechanical principles, without reliance on empirical parameters. These methods are invaluable for interpreting experimental spectra and understanding the underlying molecular structures and electronic transitions.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. ksu.edu.sa Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational frequencies and intensities of molecules like this compound. faccts.deijaemr.com
The process begins with optimizing the molecule's geometry to find its lowest energy structure. Subsequently, a vibrational frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). faccts.de The results yield a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). faccts.de These calculated spectra can be compared with experimental data to confirm structural assignments. For a molecule to be IR active, its dipole moment must change during the vibration, while for a vibration to be Raman active, its polarizability must change. ksu.edu.sa
For a substituted phenol (B47542) like this compound, a theoretical vibrational analysis would predict several characteristic bands. A representative table of such predicted frequencies is shown below.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Spectroscopic Activity | Description |
|---|---|---|---|
| O-H Stretch | ~3600-3650 | IR/Raman | Stretching of the phenolic hydroxyl group. |
| Aromatic C-H Stretch | ~3050-3100 | IR/Raman | Stretching of the carbon-hydrogen bonds on the phenyl ring. |
| C≡C Stretch | ~2200-2250 | IR/Raman | Stretching of the carbon-carbon triple bond of the ethynyl (B1212043) group. |
| Aromatic C=C Stretch | ~1500-1600 | IR/Raman | In-plane stretching vibrations of the phenyl ring. |
| O-H Bend | ~1300-1400 | IR | In-plane bending of the hydroxyl group. |
| C-F Stretch | ~1000-1100 | IR | Stretching of the carbon-fluorine bond. |
Ultraviolet/Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). usp.brlibretexts.org Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic excitation energies and corresponding absorption wavelengths. researchgate.netmdpi.com
These calculations provide key parameters for each electronic transition:
Excitation Energy: The energy required for the transition, usually given in electron volts (eV) or as a wavelength (nm). gaussian.com
Oscillator Strength (f): A dimensionless quantity that represents the intensity of the electronic transition. gaussian.com
Contributing Orbitals: The specific molecular orbitals involved in the transition (e.g., π → π*). usp.br
For an aromatic system like this compound, the UV/Vis spectrum is dominated by π → π* transitions within the conjugated system. Computational analysis can reveal how substituents like the hydroxyl and fluoroethynyl groups modify the electronic structure and shift the absorption maxima.
| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | ~280-295 nm | ~0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | ~230-245 nm | ~0.40 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~200-210 nm | ~0.05 | HOMO → LUMO+1 (π → π*) |
Development and Application of Machine Learning Approaches in Computational Chemistry
Machine learning (ML) has become a transformative tool in computational chemistry, offering ways to accelerate calculations and extract new insights from complex chemical data. rsc.orgarxiv.org These methods are not intended to replace physics-based simulations but to enhance them, providing speed and efficiency where traditional methods are too costly. uic.edu
The applications of ML in this field are diverse and could be readily applied to the study of this compound and related systems:
Accelerating Simulations: One of the most significant impacts of ML is the development of machine learning potentials (MLPs). These potentials can be trained on a dataset of high-accuracy quantum mechanical calculations to then predict the energy and forces of a system with near-quantum accuracy but at a fraction of the computational cost. ox.ac.uk This allows for large-scale molecular dynamics simulations that would be otherwise intractable. uic.eduox.ac.uk
Property Prediction: ML models can be trained to predict a wide range of molecular properties directly from the molecular structure. This includes physicochemical properties, spectroscopic features, and biological activity.
Generative Models: By learning from vast databases of known molecules, generative ML models can design new molecules with desired properties. This is particularly powerful in materials science and drug discovery for exploring chemical space efficiently.
The development of these tools relies on the availability of large, high-quality datasets for training and the creation of robust, open-source software. researchgate.net The interplay between ML techniques, such as neural networks and kernel methods, and traditional computational chemistry is a vibrant area of research that promises to continue pushing the boundaries of what can be modeled and discovered in chemical systems. rsc.org
Advanced Spectroscopic Characterization and Vibrational Analysis of 4 Fluoroethynyl Phenol and Its Analogues
Infrared (IR) Spectroscopy for Probing Molecular Vibrations
Infrared spectroscopy is a cornerstone technique for identifying functional groups and understanding the vibrational modes of a molecule. By measuring the absorption of infrared radiation, we can pinpoint the characteristic stretching and bending frequencies of specific bonds.
Assignment of C-F and C≡C Stretching Modes
The infrared spectrum of a molecule containing a carbon-fluorine (C-F) bond exhibits a characteristic absorption band. For instance, in 4-fluorophenol (B42351), a related compound, the C-F stretching motion contributes to a broad absorption in the infrared spectrum. nih.gov Specifically, the C-F power spectrum for 4-fluorophenol shows a peak maximum at 1273 cm⁻¹. nih.gov This region of the spectrum is often complex due to the coupling of the C-F stretching with other vibrational modes, such as C-O stretching and C-O-H bending. nih.govrsc.org This coupling can make the precise assignment of individual spectral features challenging. nih.govrsc.org
The carbon-carbon triple bond (C≡C) in ethynyl-containing compounds also gives rise to a characteristic IR absorption. The stretching vibration of a C≡C triple bond typically appears in the range of 2100-2250 cm⁻¹. libretexts.org The intensity of this band can vary depending on the symmetry of the molecule. libretexts.org
Table 1: Characteristic IR Stretching Frequencies
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| C-F Stretch | 1400 - 1000 | Can be coupled with other modes. nih.gov |
| C≡C Stretch | 2250 - 2100 | Intensity varies with molecular symmetry. libretexts.org |
| O-H Stretch (Free) | 3650 - 3600 | Sharp peak. msu.edulibretexts.org |
| O-H Stretch (H-bonded) | 3550 - 3200 | Broad peak. spcmc.ac.in |
Analysis of O-H Stretching and Hydrogen Bonding Interactions
The hydroxyl (O-H) group in phenols is particularly sensitive to its environment, making its IR absorption a valuable probe for studying hydrogen bonding. spcmc.ac.in In a non-hydrogen-bonded environment, such as in the gas phase or a dilute solution in a non-polar solvent, the O-H group exhibits a sharp stretching band around 3600 cm⁻¹. msu.edulibretexts.org For example, a sharp peak at 3596 cm⁻¹ in 4-fluorophenol is assigned to the "free" phenol (B47542)–OH stretch. nih.gov
When phenols form hydrogen bonds, either with each other (intermolecular) or within the same molecule (intramolecular), the O-H stretching frequency shifts to a lower wavenumber and the absorption band becomes significantly broader. spcmc.ac.in This broadening and shifting are due to the weakening of the O-H bond upon hydrogen bond formation. spcmc.ac.in In concentrated solutions or the pure liquid state, a broad band between 3200 and 3550 cm⁻¹ is often observed, indicating extensive hydrogen bonding. msu.eduspcmc.ac.in The presence of both sharp "free" O-H and broad hydrogen-bonded O-H bands can indicate an equilibrium between different associated forms of the phenol. msu.edu
Experimental Techniques and Computational Validation of IR Spectra
Modern infrared spectroscopy often employs Fourier Transform Infrared (FTIR) spectrometers, which offer high sensitivity and resolution. researchgate.net For studying specific interactions like hydrogen bonding, spectra are often recorded in various solvents and at different concentrations. msu.edu
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for validating and interpreting experimental IR spectra. researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netmdpi.com By comparing the calculated spectrum with the experimental one, a more confident assignment of the observed absorption bands can be made. researchgate.net For instance, in the study of meta-fluorophenol, comparison with B3LYP/aug-cc-pVTZ calculated spectra was crucial for the unequivocal vibrational identification of its conformers. mdpi.com These computational approaches can also help to understand complex spectral regions where multiple vibrational modes are coupled. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis in Substituted Phenols
In ¹H NMR spectroscopy of phenols, the proton of the hydroxyl group typically appears as a singlet, with its chemical shift being sensitive to concentration and solvent due to hydrogen bonding. libretexts.org The aromatic protons of substituted phenols give signals in the aromatic region of the spectrum, and their chemical shifts and coupling patterns provide information about the substitution pattern on the benzene (B151609) ring. cdnsciencepub.com
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. ucl.ac.uk In substituted phenols, the carbon atom attached to the hydroxyl group (C1) is significantly deshielded and appears at a lower field (higher ppm value) compared to the other aromatic carbons. libretexts.orgdocbrown.info For phenol itself, the C1 carbon resonance is observed around 155 ppm. libretexts.org The chemical shifts of the other carbon atoms in the ring are also influenced by the substituents present. docbrown.info The symmetry of the molecule is reflected in the number of distinct carbon signals observed in the spectrum. docbrown.info
Table 2: Typical ¹³C NMR Chemical Shifts for Phenol
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (C-OH) | ~155 |
| C2/C6 | ~116 |
| C3/C5 | ~130 |
| C4 | ~121 |
Note: Values are approximate and can be influenced by solvent and other substituents.
Fluorine-19 (¹⁹F) NMR Spectroscopic Studies for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. magritek.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atom, making it an excellent probe for structural and electronic changes in a molecule. rsc.orgscholaris.ca For example, the ¹⁹F NMR chemical shift of 4-fluorophenol has been reported. nih.govspectrabase.com The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, which simplifies spectral analysis, even in complex mixtures. magritek.com This technique is particularly valuable for monitoring reactions involving fluorinated compounds and for identifying fluorinated metabolites in biological systems. magritek.comnih.gov
Elucidation of Substituent Effects on Spectroscopic Signatures
The spectroscopic characteristics of an aromatic compound like phenol are significantly influenced by the nature and position of substituents on the benzene ring. In 4-(fluoroethynyl)phenol, the hydroxyl (-OH) group, the ethynyl (B1212043) (-C≡CH) linker, and the fluorine (-F) atom each impart distinct electronic effects that collectively modulate the vibrational and electronic spectra.
The hydroxyl group is a strong activating, ortho-, para-directing group that donates electron density to the ring through resonance. The fluoroethynyl group at the para position exerts a more complex influence. The ethynyl group is weakly deactivating due to the sp-hybridization of its carbon atoms, which makes it more electronegative than sp2 carbons of the benzene ring. However, its π-system can participate in conjugation. The terminal fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), but it can also participate in resonance donation (+R) through its lone pairs, though this effect is generally weaker than its inductive pull.
These substituent effects lead to predictable shifts in key spectroscopic signatures:
Vibrational Spectroscopy (IR/Raman): The vibrational modes of the phenol ring are sensitive to substitution. The O-H stretching frequency, typically found around 3600 cm⁻¹, can be influenced by intramolecular and intermolecular hydrogen bonding. The C=C stretching vibrations of the aromatic ring, usually appearing in the 1400-1600 cm⁻¹ region, can shift in frequency and intensity. The C-O stretching vibration, observed near 1200 cm⁻¹, is also sensitive to the electronic environment. The presence of the fluoroethynyl group introduces characteristic C≡C and ≡C-H stretching frequencies. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region. A complete vibrational analysis often requires computational methods, such as Density Functional Theory (DFT), to accurately assign the numerous vibrational modes that arise from the coupling of substituent and ring vibrations. ijaemr.comscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the electron-donating -OH group increases shielding of the ring protons, shifting them upfield compared to benzene. The fluoroethynyl group's net electronic effect will modulate the chemical shifts of the aromatic protons. In ¹³C NMR, the carbons directly attached to the electronegative oxygen and the fluoroethynyl group will be significantly deshielded (shifted downfield).
The Hammett equation can be used to quantify the electronic effect of substituents, and good linear correlations are often found between these parameters and spectroscopic data, such as the deprotonation rate constants of radical-cations. acs.org
Table 1: Expected Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for functional groups and substituted benzenes.
| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Influence of Substitution |
| O-H Stretch | 3200-3600 | Broadened by hydrogen bonding |
| C≡C Stretch | 2100-2260 | Weak to medium intensity |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands, sensitive to conjugation |
| C-O Stretch | 1200-1260 | Strong, coupled with ring modes |
| C-F Stretch | 1000-1400 | Strong, position depends on coupling |
| Out-of-Plane C-H Bend | 700-900 | Pattern indicates substitution type |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)
Phenols typically display two primary absorption bands in the ultraviolet (UV) region, which arise from π→π* electronic transitions within the benzene ring. researchgate.netcdnsciencepub.com These transitions, labeled as the ¹Lₐ and ¹Lₑ bands (using the Platt notation), correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net In phenol, these bands are observed around 210 nm and 270 nm, respectively.
The electronic transitions in this compound are modulated by the substituents. The promotion of an electron from a π bonding orbital to a π anti-bonding orbital (π→π) is the primary transition observed. libretexts.org The presence of the hydroxyl group's non-bonding electron pairs also allows for n→π transitions, though these are often weaker and can be masked by the more intense π→π* bands. libretexts.org
The key factor influencing the electronic spectrum of this compound is the extended conjugation provided by the ethynyl group. The π-system of the alkyne overlaps with the π-system of the benzene ring, effectively increasing the delocalization of electrons across the molecule. libretexts.org This extended conjugation lowers the energy gap between the HOMO and LUMO. libretexts.org According to the principles of electronic spectroscopy, a smaller energy gap for electron promotion results in the absorption of light with a longer wavelength (lower energy). libretexts.org Therefore, a bathochromic shift (red shift) of the absorption maxima is expected for this compound compared to unsubstituted phenol.
Substituents significantly alter the position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands. ias.ac.in The para-substitution pattern in this compound places the electron-donating hydroxyl group in direct conjugation with the electron-withdrawing/conjugating fluoroethynyl group. This "push-pull" arrangement is highly effective at extending delocalization and reducing the HOMO-LUMO gap, leading to a pronounced red shift in the absorption spectrum.
Table 2: Typical UV Absorption Maxima for Phenol and Analogues in a Non-polar Solvent This table illustrates the general effect of para-substitution on the primary absorption band of phenol.
| Compound | Para-Substituent | λₘₐₓ (nm) (approx.) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (approx.) |
| Phenol | -H | 270 | 2,340 |
| p-Cresol | -CH₃ (weakly donating) | 278 | 2,100 |
| p-Chlorophenol | -Cl (withdrawing) | 280 | 1,800 |
| p-Nitrophenol | -NO₂ (strongly withdrawing) | 318 | 10,000 |
| This compound | -C≡CF (withdrawing/conjugating) | >280 (Expected) | - |
Fluorescence spectroscopy provides complementary information. Phenol itself is fluorescent, with an emission maximum that can be influenced by solvent and substitution. The extended conjugation in this compound may enhance its quantum yield or shift its emission wavelength, making it potentially useful as a fluorescent probe. redalyc.org
Advanced Spectroscopic Methodologies
The comprehensive analysis of complex chemical systems and transient species requires advanced analytical techniques that offer high sensitivity, specificity, and temporal resolution.
Hyphenated techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method online. chemijournal.comnih.gov This coupling leverages the strengths of both techniques: the separation of complex mixtures into individual components by chromatography and the subsequent structural identification of those components by spectroscopy. nih.govresearchgate.net
Commonly employed hyphenated techniques in the analysis of phenolic compounds include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and thermally stable compounds. chemijournal.com The sample is vaporized and separated by the gas chromatograph before being ionized and detected by the mass spectrometer, which provides both molecular weight and fragmentation data for definitive identification. For less volatile phenols, derivatization to a more volatile form (e.g., a trimethylsilyl (B98337) ether) may be necessary. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile or thermally labile compounds, a category into which many substituted phenols fall. researchgate.net High-performance liquid chromatography (HPLC) separates the components in the liquid phase, which are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. mdpi.com Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail through collision-induced dissociation of parent ions. nih.gov
Other Techniques: Other valuable hyphenated methods include LC-NMR for unambiguous structure elucidation and LC-IR, which provides information on functional groups. ijpsjournal.com These combined techniques are indispensable for quality control, reaction monitoring, and the analysis of environmental or biological samples containing phenolic compounds. mdpi.com
Many chemical and photochemical reactions proceed through short-lived, highly reactive intermediates that cannot be isolated or studied by conventional spectroscopic methods. mdpi.comcardiff.ac.uk Time-resolved spectroscopy uses a pump-probe approach to study these transient species on timescales ranging from femtoseconds to microseconds. researchgate.net An initial laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) records the absorption or emission spectrum of the resulting intermediates. researchgate.net
For a molecule like this compound, direct irradiation with a UV laser pulse can initiate photo-ionization. acs.org Studies on analogous para-substituted phenols have shown that this process leads to the formation of two primary transient species: a radical-cation and a phenoxy radical. acs.org
Radical-Cation: Formed by the ejection of an electron from the aromatic π-system. The radical-cation of a substituted phenol typically shows a broad absorption band in the 400-460 nm range. acs.org
Phenoxy Radical: Formed by the subsequent deprotonation of the radical-cation. The phenoxy radical is characterized by distinct absorption bands, often around 320 nm and 400-410 nm. acs.org
By varying the delay time between the pump and probe pulses, the formation and decay kinetics of these intermediates can be determined, providing crucial insights into reaction mechanisms. nih.govosti.gov This technique can measure the rate constants for processes like deprotonation and radical-radical reactions. acs.org
Table 3: Potential Reaction Intermediates of this compound Observable by Time-Resolved Spectroscopy Based on data from analogous para-substituted phenols. acs.org
| Intermediate Species | Formation Pathway | Typical Spectroscopic Signature (UV-Vis) |
| This compound Radical-Cation | Photo-ionization (ejection of an electron) | Broad absorption band ~400-460 nm |
| 4-(Fluoroethynyl)phenoxy Radical | Deprotonation of the radical-cation | Absorption bands near 320 nm and 400-410 nm |
Future Directions in 4 Fluoroethynyl Phenol Research
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The development of greener and more efficient methods for synthesizing phenolic compounds is a significant area of interest. nih.govnih.gov Traditional methods for producing phenols often involve harsh conditions or the use of hazardous reagents. libretexts.org Future research will likely focus on unconventional synthetic strategies that are more sustainable.
One promising area is the use of alternative feedstocks. Lignin (B12514952), a major component of biomass, is being investigated as a renewable substitute for petroleum-based phenol (B47542) in the synthesis of phenolic resins. researchgate.net This approach not only reduces reliance on fossil fuels but also valorizes a readily available waste product. researchgate.net
Catalysis is another key area for sustainable synthesis. The development of novel catalysts, such as copper-based systems, allows for the synthesis of phenols under milder conditions. organic-chemistry.org For instance, CuI nanoparticles have been shown to catalyze the synthesis of phenols from aryl halides without the need for organic solvents. organic-chemistry.org Microwave-assisted and flow chemistry protocols are also being explored to improve reaction efficiency and reduce waste. nih.govorganic-chemistry.org
The table below summarizes some emerging sustainable approaches for phenol synthesis:
| Synthetic Approach | Key Features | Potential Advantages |
| Lignin-based Synthesis | Utilizes fractionated lignin from sugar waste as a phenol substitute. researchgate.net | Reduces reliance on non-renewable resources, environmentally friendly. researchgate.net |
| Copper-Catalyzed Hydroxylation | Employs copper catalysts for the conversion of aryl halides to phenols. organic-chemistry.org | Milder reaction conditions, high yields. organic-chemistry.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, improved energy efficiency. nih.gov |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better process control, easier scalability. |
In-Depth Mechanistic Studies of Novel Chemical Reactivity
A deeper understanding of the reaction mechanisms involving 4-(fluoroethynyl)phenol is crucial for controlling reaction outcomes and designing new transformations. The reactivity of phenols is significantly influenced by the substituents on the aromatic ring. patsnap.com The electron-withdrawing or donating nature of these groups can affect the reactivity of the phenol and direct the course of a reaction. patsnap.comresearchgate.net
For instance, in electrophilic aromatic substitution reactions, the hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. patsnap.comassets-servd.host The presence of the fluoroethynyl group at the para position will influence the electronic properties of the benzene (B151609) ring and, consequently, the regioselectivity and rate of these reactions.
Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational methods. researchgate.net These studies will aim to elucidate the transition states and reaction intermediates involved in various transformations, such as C-O coupling reactions and oxidative processes. researchgate.netrsc.org Understanding these fundamental aspects will enable chemists to fine-tune reaction conditions to favor the formation of desired products.
Advancements in Multiscale Computational Modeling and Predictive Capabilities
Computational modeling has become an indispensable tool in modern chemistry, offering insights that can be difficult to obtain through experiments alone. tms.org In the context of this compound, multiscale computational modeling can be employed to predict a wide range of properties and behaviors, from the molecular to the macroscopic level. rsc.org
At the molecular level, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.netmdpi.com These calculations can help in the interpretation of experimental spectra and provide a deeper understanding of the molecule's bonding and reactivity. kuleuven.be
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. nih.gov This can provide valuable information about its interactions with other molecules and its conformational dynamics. nih.gov Furthermore, computational models can be used to screen virtual libraries of compounds to identify potential new derivatives of this compound with desired properties, accelerating the discovery of new materials and drugs. nih.govnih.gov
The table below highlights the application of different computational modeling techniques in phenol research:
| Modeling Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.net | Understanding of reactivity, spectroscopic properties, and reaction mechanisms. researchgate.netkuleuven.be |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. nih.gov | Information on solvation, conformational changes, and binding to other molecules. nih.gov |
| Virtual Screening | In silico screening of compound libraries. nih.gov | Identification of new molecules with desired biological or material properties. nih.govnih.gov |
Integration of Spectroscopic and Theoretical Methodologies for Comprehensive Understanding
A comprehensive understanding of the structure and dynamics of this compound requires a synergistic approach that combines experimental spectroscopic data with theoretical calculations. nih.gov Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the molecule's vibrational modes and chemical environment. nih.govpressbooks.pubresearchgate.net
However, the interpretation of experimental spectra can often be complex. Theoretical calculations can aid in the assignment of spectral features and provide a more detailed picture of the underlying molecular properties. kuleuven.beresearchgate.net For example, DFT calculations can predict the vibrational frequencies and intensities of this compound, which can then be compared with experimental IR and Raman spectra to make definitive assignments. kuleuven.be
The integration of experimental and theoretical methods is particularly powerful for studying intermolecular interactions, such as hydrogen bonding. nih.gov By comparing the spectra of isolated molecules with those in solution or in clusters, researchers can gain insights into how these interactions affect the molecule's structure and properties. nih.gov
Design of Targeted Chemical Transformations Based on Fundamental Insights
The knowledge gained from mechanistic and computational studies can be leveraged to design new and highly selective chemical transformations. rsc.org By understanding the factors that control reactivity, chemists can develop new catalysts and reagents that can effect specific changes to the this compound molecule.
For example, a detailed understanding of the mechanism of electrophilic aromatic substitution on this compound could lead to the development of methods for selectively introducing functional groups at the ortho positions. Similarly, insights into the reactivity of the fluoroethynyl group could enable the design of novel polymerization or cycloaddition reactions.
The ultimate goal is to move beyond trial-and-error synthesis and towards a more rational design of chemical reactions. researchgate.net This will not only lead to more efficient and sustainable chemical processes but also open up possibilities for creating complex molecules with precisely controlled architectures and functions. researchgate.net The targeted transformation of phenolic compounds is also relevant in the context of environmental remediation, where methods are being developed to break down harmful phenolic pollutants. mdpi.comnih.gov
Q & A
Basic Research Question
- NMR/IR : The hydroxyl (-OH) and fluoroethynyl (-C≡CF) groups produce distinct signals (e.g., broad OH peak at ~3200 cm⁻¹ in IR; ¹⁹F NMR for fluorine environment) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected ~152.14 g/mol) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs for structure refinement. For phenolic analogs, SHELXL resolves hydrogen bonding networks and substituent geometry .
What are the stability challenges for this compound under ambient conditions?
Advanced Research Question
- Oxidative Degradation : The ethynyl group may oxidize to diketones; store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) .
- Moisture Sensitivity : Hygroscopic phenolic OH can hydrolyze fluorinated groups. Use desiccants (silica gel) and anhydrous solvents .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C for similar phenols; avoid heating above 100°C .
How can computational methods predict reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Model HOMO-LUMO gaps to predict electrophilic sites. For 4-substituted phenols, the ethynyl group lowers electron density at the para position, enhancing electrophilicity .
- Reaction Pathway Simulation : MD simulations (e.g., Gaussian) can map fluorination kinetics and transition states .
- Solvent Effects : COSMO-RS models predict solubility and solvation effects in polar media .
What strategies resolve contradictions in catalytic activity data for this compound derivatives?
Advanced Research Question
- Control Experiments : Replicate reactions under standardized conditions (e.g., fixed catalyst loading, solvent purity) to isolate variables .
- Cross-Validation : Use multiple analytical techniques (e.g., GC-MS, NMR) to confirm product identity and quantify yields .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., 4-Vinylphenol ) to identify trends in substituent effects .
What advanced techniques study this compound in dynamic reaction systems?
Advanced Research Question
- In Situ Spectroscopy : Raman or FTIR monitors real-time bond formation (e.g., C≡C-F stretching at ~2200 cm⁻¹) .
- X-ray Diffraction : Time-resolved XRD captures crystalline phase changes during reactions .
- Microreactor Systems : Enhance kinetic resolution by controlling residence time and mixing efficiency .
How does the fluoroethynyl group influence the biological activity of phenolic derivatives?
Basic Research Question
- Enzyme Inhibition : Fluorine’s electronegativity enhances binding to active sites (e.g., tyrosine kinase inhibition in 4-hydroxytamoxifen analogs ).
- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in vitro .
- Toxicity Screening : Use Ames tests or zebrafish models to assess mutagenicity and acute toxicity .
What environmental considerations apply to this compound research?
Advanced Research Question
- Ecotoxicology : Assess biodegradability via OECD 301 tests; fluorinated aromatics often persist in aquatic systems .
- Waste Management : Neutralize phenolic waste with NaOH before incineration .
- Green Chemistry : Explore biocatalytic synthesis (e.g., laccase-mediated coupling) to reduce solvent waste .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
- SHELX Refinement : SHELXL refines hydrogen atom positions and thermal parameters, critical for fluorinated analogs with disorder .
- Twinned Data Analysis : For non-merohedral twinning, use TwinRotMat to deconvolute overlapping reflections .
- Validation Tools : Check CIF files with PLATON/ADDSYM to detect symmetry omissions .
What are the key differences in reactivity between this compound and its non-fluorinated analogs?
Basic Research Question
- Electrophilicity : Fluorine withdraws electron density, accelerating nucleophilic aromatic substitution (e.g., faster nitration than phenol ).
- Hydrogen Bonding : Reduced OH acidity (pKa ~9.5 vs. ~10 for phenol) alters solubility and crystal packing .
- Thermal Behavior : Fluorine increases thermal stability (decomposition T ↑ by ~20°C vs. ethynylphenol) .
Notes
- Data extrapolated from analogous phenolic compounds due to limited direct studies on this compound.
- Safety protocols (e.g., PPE, waste handling ) are critical for handling reactive intermediates.
- Collaborative validation (e.g., multi-lab reproducibility trials ) is recommended for contentious results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
